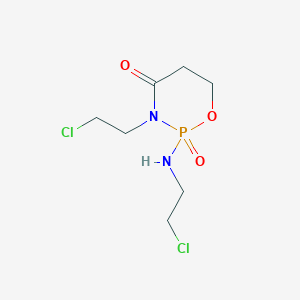
4-Ketoifosfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ketoifosfamide belongs to the class of organic compounds known as isofamides. These are oxazaphospholanes containing the isofamide skeleton. Isofamide is a heterocyclic compound made up of a 1, 3, 2-oxazaphospholane, where the phosphorus atom is part of a phosphodiamide group, and the oxazaphospholane is substituted by two haloalkyl chains. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, this compound is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
This compound is a member of ifosfamides.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
4-Ketoifosfamide is primarily formed through the metabolism of ifosfamide in the liver. Its pharmacokinetic profile has been studied extensively to understand its role in the therapeutic effects and side effects of ifosfamide treatment. Research indicates that this compound is a minor metabolite, often detected in low concentrations in patients undergoing ifosfamide therapy, with recovery rates typically below 0.7% of the administered dose .
Table 1: Summary of Pharmacokinetic Studies on this compound
Clinical Implications
The presence of this compound in patients receiving ifosfamide raises questions about its clinical implications, particularly concerning nephrotoxicity and neurotoxicity associated with ifosfamide treatment. Studies have shown that while ifosfamide is effective against various cancers, its metabolites—including this compound—may contribute to adverse effects.
Case Study: Nephrotoxicity Investigation
A notable study utilized a liver-kidney microfluidic co-culture model to assess the nephrotoxic effects of ifosfamide and its metabolites, including this compound. Results indicated that while nephrotoxicity was evident, the specific contribution of this compound was minimal compared to other metabolites . This finding underscores the importance of further research into how metabolites interact within biological systems.
Potential Therapeutic Applications
Despite being classified as a minor metabolite, there is ongoing research exploring the potential therapeutic applications of this compound. Some studies suggest that it may possess cytotoxic properties against certain cancer cell lines, although further investigation is needed to establish its efficacy and safety profile.
Research Directions:
- Cytotoxicity Studies : Investigating the direct effects of this compound on various cancer cell lines to determine its potential as an adjunct therapy.
- Toxicity Mechanisms : Understanding the biochemical pathways through which this compound contributes to or mitigates toxicity associated with ifosfamide.
- Combination Therapies : Exploring how combining ifosfamide with agents that modulate the metabolism of its metabolites could enhance therapeutic outcomes while reducing side effects.
Propriétés
Numéro CAS |
42436-20-4 |
|---|---|
Formule moléculaire |
C7-H13-Cl2-N2-O3-P |
Poids moléculaire |
275.07 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13) |
Clé InChI |
PEZLCTIXHCOEOG-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(N(C1=O)CCCl)NCCCl |
SMILES canonique |
C1COP(=O)(N(C1=O)CCCl)NCCCl |
Apparence |
white crystalline powder |
Key on ui other cas no. |
42436-20-4 |
Pureté |
99% |
Synonymes |
4-ketoifosfamide 4-ketoifosfamide, (S)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















